

A Spectroscopic Showdown: 6-Cyano-1-tetralone Unveiled Alongside Its Precursors

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Compound of Interest

Compound Name: 6-Cyano-1-tetralone

Cat. No.: B152273

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For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of **6-Cyano-1-tetralone** with its common precursors, 6-Bromo-1-tetralone and 6-Methoxy-1-tetralone. By presenting key experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and purity assessment of these compounds.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **6-Cyano-1-tetralone** and its precursors. This quantitative overview allows for a quick and objective comparison of their characteristic spectral features.

Table 1: FT-IR Spectroscopic Data (cm^{-1})

Compound	C=O Stretch	C≡N Stretch	Ar-H Stretch	C-O Stretch	C-Br Stretch
6-Cyano-1-tetralone	~1685	~2230	~3050	-	-
6-Bromo-1-tetralone	~1680	-	~3060	-	~600-500
6-Methoxy-1-tetralone	~1680	-	~3070	~1250 (asym), ~1030 (sym)	-

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Protons	-CH ₂ - (C4)	-CH ₂ - (C3)	-CH ₂ - (C2)	-OCH ₃
6-Cyano-1-tetralone	~8.2-7.5 (m)	~3.0 (t)	~2.2 (m)	~2.6 (t)	-
6-Bromo-1-tetralone	~8.0-7.3 (m)	~2.9 (t)	~2.1 (m)	~2.6 (t)	-
6-Methoxy-1-tetralone	~7.9-6.7 (m)	~2.9 (t)	~2.1 (m)	~2.6 (t)	~3.8 (s)

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C=O (C1)	Aromatic C-CN/Br/OCH ₃	Aromatic CH	Aromatic C (quat.)	C≡N	-OCH ₃	Aliphatic CH ₂
6-Cyano-1-tetralone	~197	~118	~133, 131, 128	~145, 132	~119	-	~39, 30, 23
6-Bromo-1-tetralone	~197	~120	~132, 130, 129	~146, 132	-	-	~39, 30, 23
6-Methoxy-1-tetralone	~197	~164	~129, 114, 113	~147, 126	-	~55	~39, 30, 23

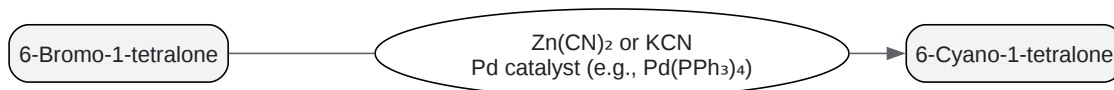
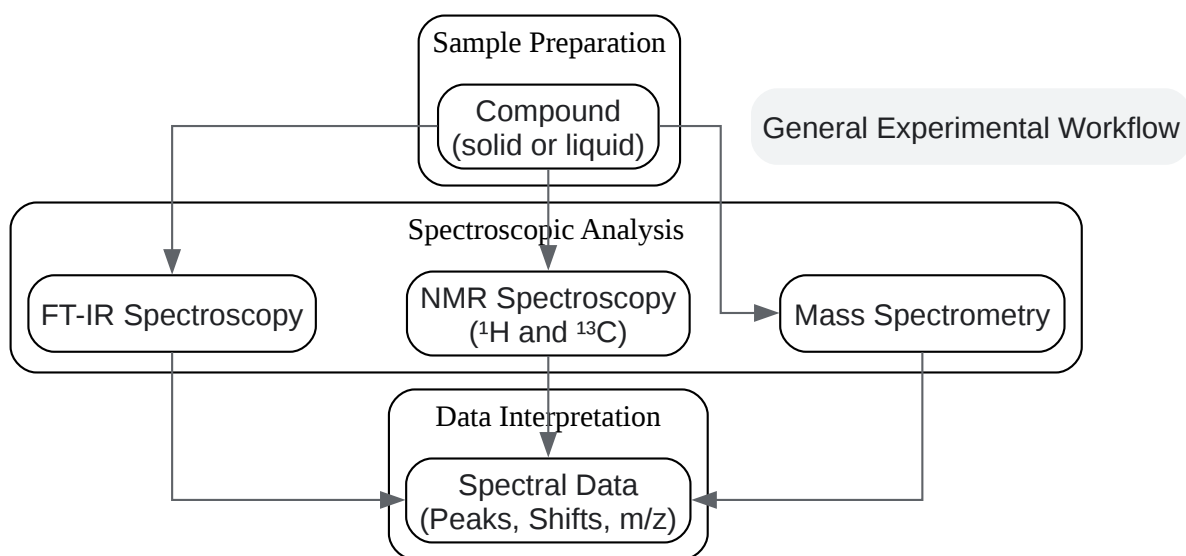
Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	[M] ⁺ or [M+H] ⁺
6-Cyano-1-tetralone	C ₁₁ H ₉ NO	171.19	172 [M+H] ⁺ [1]
6-Bromo-1-tetralone	C ₁₀ H ₉ BrO	225.08	224/226 (approx. 1:1)
6-Methoxy-1-tetralone	C ₁₁ H ₁₂ O ₂	176.21	176

Synthetic Pathway and Experimental Workflow

The synthesis of **6-Cyano-1-tetralone** can be achieved from 6-Bromo-1-tetralone via a palladium-catalyzed cyanation reaction. This common synthetic route is depicted below, followed by a generalized workflow for the spectroscopic analysis of the compounds.

Synthetic Route to 6-Cyano-1-tetralone

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General Experimental Workflow

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and sample characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
- **Instrumentation:** A commercial FT-IR spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plate is recorded. The sample-coated plate is then placed in the sample holder, and the spectrum is acquired. The data is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Approximately 5-10 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- **Data Acquisition:**
 - ^1H NMR: A standard one-pulse sequence is used. The spectral width is typically set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - ^{13}C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A wider spectral width is required to cover the larger range of carbon chemical shifts (e.g., 0-220 ppm). The number of scans is significantly higher than for ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- **Data Acquisition:** The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized to form predominantly protonated molecules $[M+H]^+$ or other adducts. In EI, the sample is vaporized and bombarded with a high-energy electron beam, resulting in the formation of a molecular ion $[M]^+$ and various fragment ions. The ions are then separated by their mass-to-charge ratio (m/z) and detected.

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References

- 1. books.rsc.org [books.rsc.org]
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